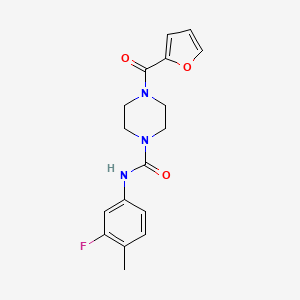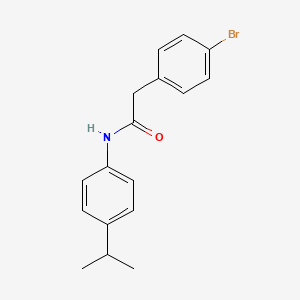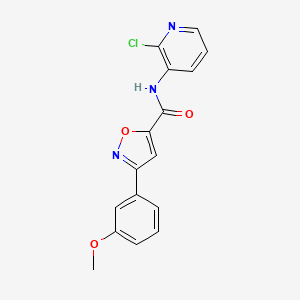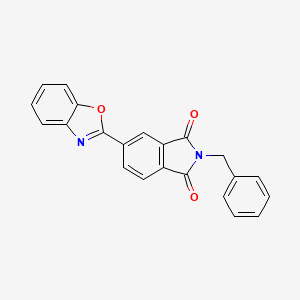
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamides and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide acts as a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the development and progression of cancer and autoimmune disorders. By inhibiting these kinases, this compound can effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been shown to effectively suppress the growth and proliferation of cancer cells and modulate the immune system in autoimmune disorders. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It exhibits potent inhibitory activity against several kinases, making it a valuable tool for studying the role of these kinases in various diseases. Additionally, it has been found to exhibit good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Moreover, the development of more cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in the development and progression of cancer and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-12-4-5-13(11-14(12)18)19-17(23)21-8-6-20(7-9-21)16(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBRNREIVYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-chloro-5-nitrobenzamide](/img/structure/B4712632.png)
![N-(4-butylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B4712635.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4712646.png)
![2-[4-chloro-2-methyl-5-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4712653.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712655.png)
![5-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxybenzylidene}-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4712660.png)
![N,1-bis(4-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4712665.png)
![methyl 4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4712671.png)

![1-(3-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4712689.png)

